

An In-Depth Technical Guide to the Cellular Pathways Affected by Fosigotifator

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Compound of Interest

Compound Name: ABBV-CLS-7262

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Abstract

Fosigotifator (**ABBV-CLS-7262**) is an investigational, first-in-class, orally bioavailable small molecule that acts as a potent activator of the eukaryotic translation initiation factor 2B (eIF2B). [1] Developed by Calico Life Sciences and AbbVie, fosigotifator is a prodrug designed to penetrate the central nervous system (CNS) and modulate the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathophysiology of various neurodegenerative diseases.[1][2] Chronic activation of the ISR is a hallmark of conditions such as Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS).[3][4] Fosigotifator aims to mitigate the detrimental effects of a persistently activated ISR by enhancing the catalytic activity of eIF2B, thereby restoring protein synthesis.[1] This guide provides a detailed overview of the ISR pathway, the mechanism of action of fosigotifator, a summary of its pharmacological effects with representative data, and detailed experimental protocols for its characterization.

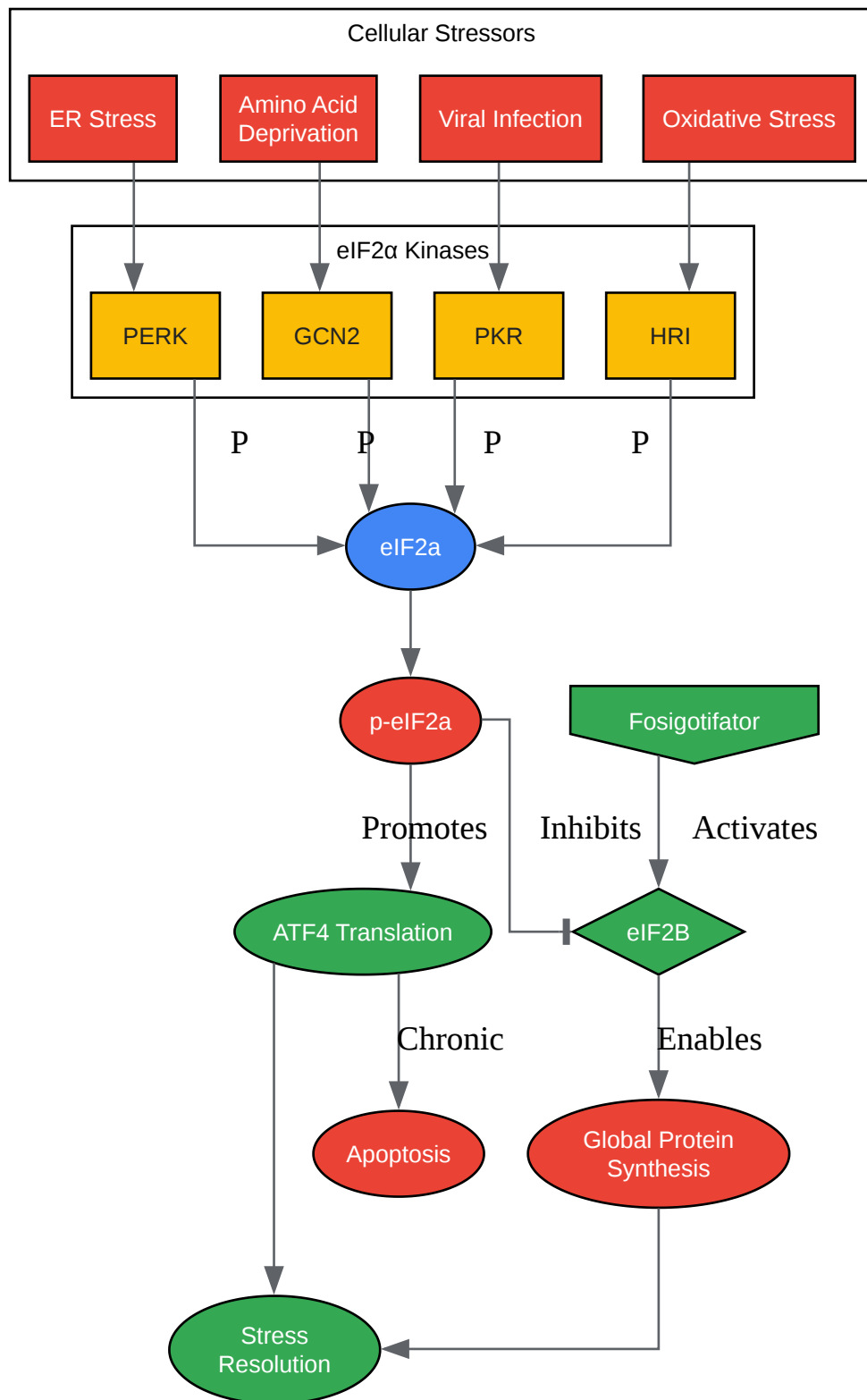
The Integrated Stress Response (ISR) Pathway

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of stress conditions, including amino acid deprivation, viral infection, endoplasmic reticulum (ER) stress, and oxidative stress.[1][5] The central event of the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2 α).[6] This phosphorylation is carried out by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI.[5]

Phosphorylated eIF2 α (p-eIF2 α) acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) responsible for recycling eIF2 to its active, GTP-bound state.[6] This inhibition of eIF2B leads to a global reduction in protein synthesis, conserving cellular resources.[5] However, it also allows for the preferential translation of a select few mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[5] ATF4 is a transcription factor that orchestrates a broad transcriptional program aimed at resolving cellular stress.[5]

While acute activation of the ISR is a protective, pro-survival mechanism, chronic ISR activation can become maladaptive, contributing to cellular dysfunction and apoptosis, a key feature in several neurodegenerative diseases.[1]

Visualization of the Integrated Stress Response Pathway



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The Integrated Stress Response (ISR) and Fosigotifator's point of intervention.

Mechanism of Action of Fosigotifator

Fosigotifator is a prodrug that is converted to its active metabolite, which then acts as a molecular stabilizer of the eIF2B complex.[1] It binds to a pocket at the interface of the eIF2B subunits, promoting and stabilizing the active, decameric conformation of the enzyme.[1] This stabilization enhances the intrinsic GEF activity of eIF2B, making it less susceptible to inhibition by p-eIF2 α . [1] By activating eIF2B, fosigotifator's active metabolite counteracts the downstream consequences of eIF2 α phosphorylation, leading to a restoration of global protein synthesis and an attenuation of the chronic ISR.[1][4]

Quantitative Data

While specific quantitative data for fosigotifator is limited in the public domain, data from the structurally and mechanistically similar eIF2B activator, ISRIB, provides a strong surrogate for understanding its potency and effects.

Table 1: In Vitro Potency of eIF2B Activators

Compound	Assay	EC50 (nM)	Cell Line/System	Reference
ISRIB	eIF2B GEF Activity	0.9	Reconstituted human eIF2B	[7]
ISRIB	ISR Attenuation (ATF4 Reporter)	1.4	HEK293T	[8]
2BAct (ISRIB analog)	ISR Attenuation (ATF4 Reporter)	~5	HEK293T	[9]

Table 2: Preclinical In Vivo Efficacy in a Mouse Model of Vanishing White Matter (VWM) Disease

Treatment Group	Outcome Measure	Result	Reference
Fosigotifator	Motor Coordination	Corrected deficits	[3][10]
Fosigotifator	ISR Gene Expression	Modulated towards wild-type	[11]
Fosigotifator	Neurofilament Light Chain (NfL)	Significantly reduced	[11]

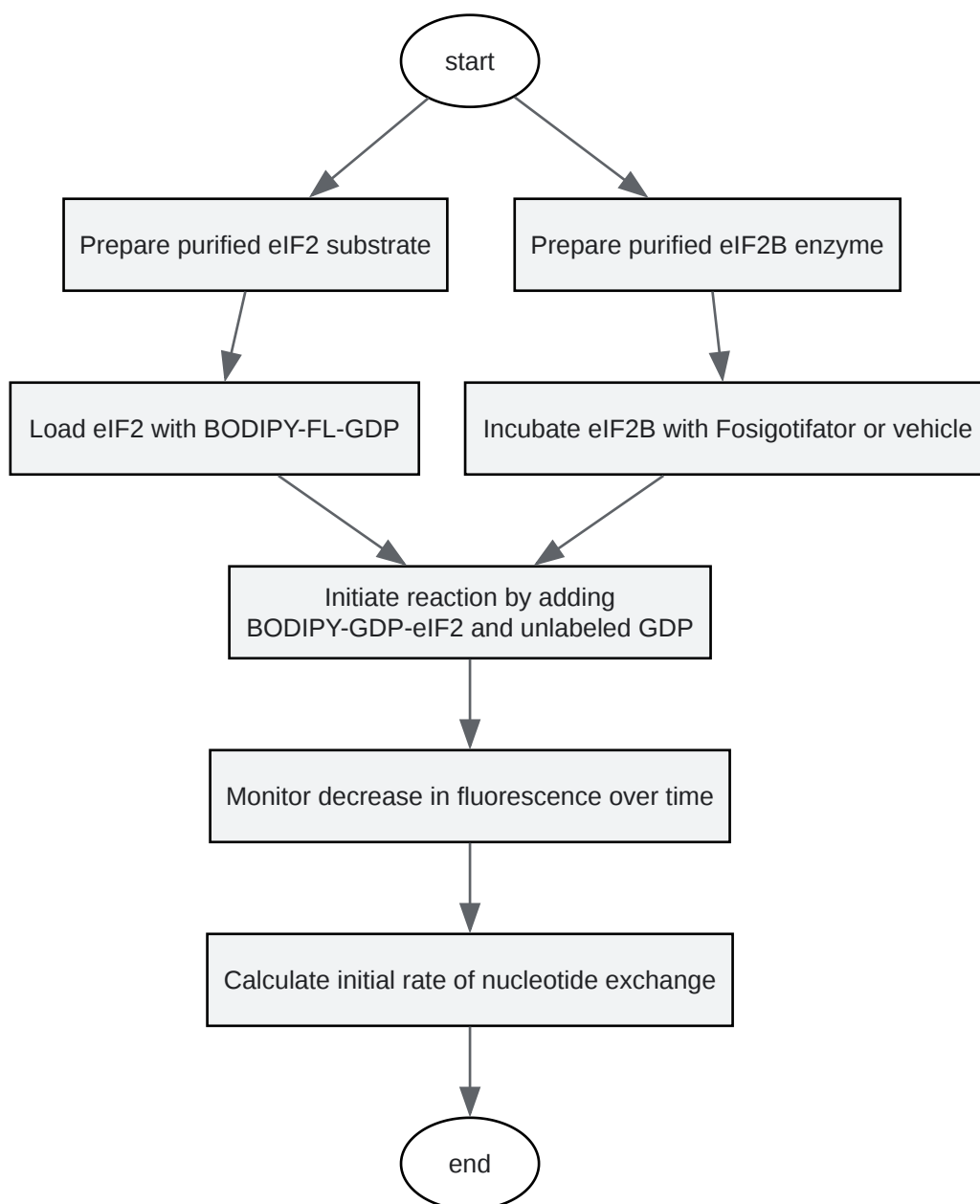
Experimental Protocols

The following protocols are representative of the key experiments used to characterize the activity of eIF2B activators like fosigotifator.

In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of a compound to enhance the GEF activity of eIF2B by monitoring the exchange of a fluorescently labeled GDP analog for unlabeled GDP on the eIF2 substrate.[12][13]

Workflow Diagram:



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Workflow for the in vitro eIF2B GEF activity assay.

Detailed Methodology:

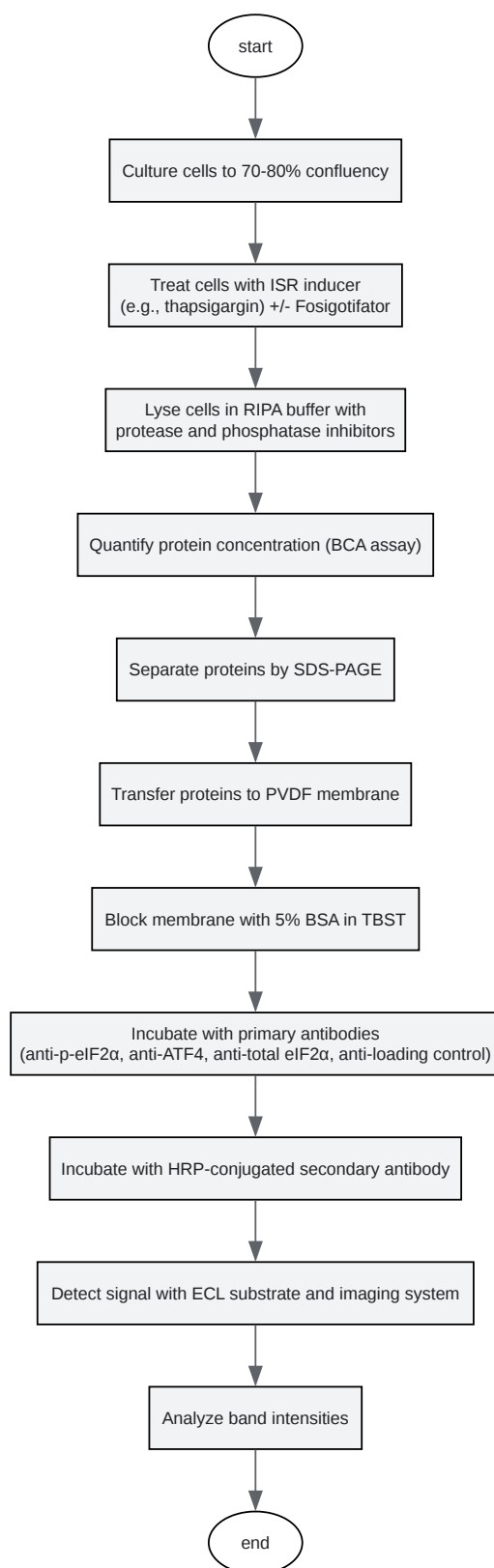
- Reagent Preparation:
 - Purify recombinant human eIF2 and eIF2B complexes.
 - Prepare a stock solution of BODIPY-FL-GDP.

- Prepare a stock solution of unlabeled GDP.
- Prepare a stock solution of fosgotifator in a suitable solvent (e.g., DMSO).
- Prepare assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂).
- Loading of eIF2 with BODIPY-FL-GDP:
 - Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer for 10 minutes at 30°C.
 - Remove unbound BODIPY-FL-GDP using a desalting column.
- GEF Reaction:
 - In a 96-well black plate, add assay buffer.
 - Add fosgotifator at various concentrations (or vehicle control).
 - Add purified eIF2B to a final concentration of ~10 nM.
 - Incubate for 10 minutes at room temperature.
 - Initiate the reaction by adding the BODIPY-FL-GDP-loaded eIF2 and a large excess of unlabeled GDP.
 - Immediately begin monitoring the decrease in fluorescence (excitation ~485 nm, emission ~520 nm) over time using a fluorescence plate reader.
- Data Analysis:
 - Calculate the initial rate of GDP exchange for each concentration of fosgotifator.
 - Plot the rate of exchange against the log of the fosgotifator concentration and fit the data to a dose-response curve to determine the EC₅₀.

Western Blot Analysis of ISR Markers

This protocol is for the detection of p-eIF2 α and ATF4 in cell lysates following treatment with an ISR-inducing agent and fosigotifator.[14][15]

Workflow Diagram:



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Workflow for Western blot analysis of ISR markers.

Detailed Methodology:

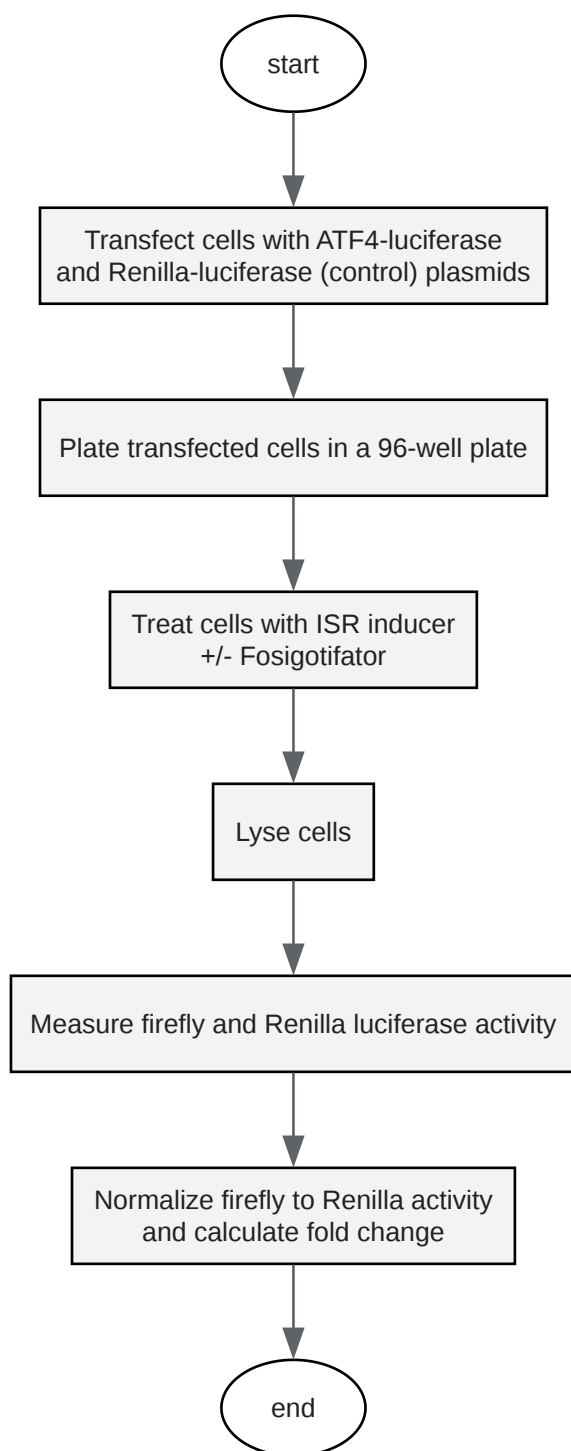
- Cell Culture and Treatment:
 - Plate a suitable cell line (e.g., HEK293T, U2OS) and grow to 70-80% confluency.
 - Treat cells with an ISR-inducing agent (e.g., 1 μ M thapsigargin) with or without a dose range of fosgotifator for a specified time (e.g., 4-6 hours). Include vehicle controls.
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
 - Centrifuge lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature 20-40 μ g of protein per sample by boiling in Laemmli buffer.
 - Separate proteins on a 10-12% polyacrylamide gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., rabbit anti-p-eIF2 α (Ser51), rabbit anti-ATF4, mouse anti-total eIF2 α , and a loading control like anti- β -actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the p-eIF2 α signal to total eIF2 α and the ATF4 signal to the loading control.

ATF4 Luciferase Reporter Assay

This assay quantifies the translational upregulation of ATF4, a key downstream event in the ISR, using a reporter construct.[\[16\]](#)[\[17\]](#)

Workflow Diagram:



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Workflow for the ATF4 luciferase reporter assay.

Detailed Methodology:

- Cell Culture and Transfection:
 - Co-transfect HEK293T cells with a firefly luciferase reporter plasmid containing the 5' UTR of ATF4 and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
- Cell Plating and Treatment:
 - After 24 hours, plate the transfected cells into a 96-well white plate.
 - Allow cells to adhere, then treat with an ISR inducer with or without a dose range of fosigotifator for 6-8 hours.
- Luciferase Assay:
 - Lyse the cells according to the manufacturer's protocol for a dual-luciferase reporter assay system.
 - Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
- Data Analysis:
 - For each well, normalize the firefly luciferase activity to the Renilla luciferase activity.
 - Calculate the fold change in normalized luciferase activity relative to the untreated control.
 - Plot the fold change against the log of the fosigotifator concentration to determine the IC50 of ISR inhibition.

Conclusion

Fosigotifator represents a promising therapeutic approach for neurodegenerative diseases characterized by chronic activation of the Integrated Stress Response. By directly targeting and activating eIF2B, it addresses a core mechanism of ISR-mediated pathology. The preclinical data, supported by evidence from similar molecules like ISRIB, demonstrates a clear potential to restore protein homeostasis and ameliorate disease phenotypes. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of fosigotifator and other novel eIF2B activators. As fosigotifator progresses

through clinical trials, further data will elucidate its full therapeutic potential in treating devastating neurological disorders.[3][4][18]

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